molecular formula C9H12N2O2 B2460670 2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2415499-65-7

2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine

Cat. No.: B2460670
CAS No.: 2415499-65-7
M. Wt: 180.207
InChI Key: BRDKCFYUEFFAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and an oxetane ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrimidine with oxetane derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of continuous flow reactors allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine: Lacks the oxetane ring, making it less reactive in certain chemical reactions.

    4-(Oxetan-2-ylmethoxy)pyrimidine: Similar structure but without the methyl group at the 2-position.

    2-Methyl-4-(methoxy)pyrimidine: Contains a methoxy group instead of the oxetane ring.

Uniqueness

2-Methyl-4-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of both the methyl group and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(oxetan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-10-4-2-9(11-7)13-6-8-3-5-12-8/h2,4,8H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDKCFYUEFFAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.